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1-Decylbenzimidazole

Cat. No.: B14662029
CAS No.: 42032-45-1
M. Wt: 258.4 g/mol
InChI Key: KUQRQSRKUXHMPX-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Organic and Inorganic Chemistry

The benzimidazole scaffold, a bicyclic molecule formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is considered a "privileged" structure in chemistry. nih.govnih.gov This importance stems from its presence in numerous natural and synthetic compounds with a wide spectrum of biological activities. benthamscience.comresearchgate.net In organic and medicinal chemistry, this scaffold is a cornerstone for drug design and discovery, appearing in FDA-approved drugs and serving as a template for developing new therapeutic agents. nih.gov The versatility of the benzimidazole core is due to its physicochemical characteristics, such as its ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking, and participate in hydrophobic interactions, which allow it to bind effectively with biological macromolecules. nih.gov

Beyond pharmaceuticals, the benzimidazole unit is integral to materials science and coordination chemistry. colab.ws Its electron-accepting nature makes it a valuable component in the synthesis of donor-acceptor-donor type conjugated polymers used in optoelectronics. sci-hub.st Furthermore, the structural properties of benzimidazole, including its metal-ion chelating ability and pH-sensitive fluorescence, make it an exceptional candidate for developing optical chemical sensors. tandfonline.com In inorganic chemistry, benzimidazole derivatives are widely used as ligands that coordinate with various transition metals. dergipark.org.tr The stability of the benzimidazole scaffold has also been investigated for its potential in creating one-dimensional spintronics constructs. acs.org

Rationale for Investigating N-Alkylated Benzimidazole Derivatives

The modification of the benzimidazole scaffold at the nitrogen atom, known as N-alkylation, is a key strategy for synthesizing novel derivatives with tailored properties. tandfonline.com A primary reason for this investigation is to modulate the lipophilicity (the ability to dissolve in fats and lipids) of the molecule. acs.org Attaching an alkyl chain, such as a decyl group, can enhance this property, which is often a crucial factor for a compound's ability to penetrate biological membranes. acs.org

The nature and position of substituents on the benzimidazole ring, including the N-1 alkyl chain, play a significant role in determining the compound's biological and chemical activity. nih.govnih.gov Researchers design and synthesize series of N-alkylated benzimidazoles with varying chain lengths to study these structure-activity relationships (SAR). nih.gov For instance, research has shown that the length of the alkyl chain can influence antiviral properties. nih.gov Furthermore, N-alkylated benzimidazoles are important precursors in coordination chemistry for the synthesis of N-heterocyclic carbene (NHC) ligands, which are used to form stable complexes with metals. dergipark.org.tr

Overview of Current Research Landscape Pertaining to 1-Decylbenzimidazole

Specific research into this compound highlights its utility in diverse chemical applications. Studies have focused on its role in coordination chemistry, environmental applications, and materials science.

One area of investigation involves the formation of metal complexes. Research using density functional theory (DFT) has studied the formation and predicted the structures of copper(II) complexes with this compound during solvent extraction processes. lidsen.comlidsen.com These studies indicate that this compound can form both mononuclear and binuclear complexes with copper. lidsen.comlidsen.com In a similar vein, novel silver(I) complexes with N-alkylbenzimidazoles, including the decyl derivative, have been synthesized to explore their potential as enzyme inhibitors. dergipark.org.tr Specifically, these compounds were tested for their ability to inhibit human carbonic anhydrase I and II. dergipark.org.tr

In the field of environmental chemistry, this compound has been assessed as a potential medium for carbon dioxide (CO2) capture. ua.edu A study of a series of 1-n-alkylbenzimidazoles, from propyl to decyl, measured physical properties like density and viscosity and found that while the CO2 solubility was somewhat lower than in related imidazole compounds, they offer a non-volatile medium for CO2 separation processes. ua.edu

Other research has explored the practical applications of this compound. For example, N-alkylated benzimidazoles, synthesized with alkyl chains ranging from three to ten carbons (C3-C10), have been screened for their nematicidal activity against root-knot nematodes. researchgate.net Additionally, a patent has described the use of benzimidazole compounds substituted with alkyl groups (from C1 to C17), which includes this compound, as an effective component in preflux for metal soldering, designed to prevent rust and maintain solderability. google.com

Interactive Data Table: Research Applications of this compound

Research AreaApplication/StudyKey FindingsCitations
Coordination Chemistry Formation of Copper(II) complexesDFT calculations predict the formation of stable mono- and binuclear complexes. lidsen.com, lidsen.com
Biochemistry Synthesis of Silver(I) complexesInvestigated as potential inhibitors of human carbonic anhydrase (hCA I and hCA II). dergipark.org.tr
Environmental Science CO2 Capture MediaInvestigated as a non-volatile solvent for acid gas removal. ua.edu
Agricultural Science Nematicidal AgentN-alkylated benzimidazoles (including C10) showed potential nematicidal activity. researchgate.net
Materials Science Solder Preflux ComponentIncluded in a patent for preflux formulations to improve solderability and prevent rust. google.com

Interactive Data Table: Properties of 1-n-Alkylbenzimidazoles for CO2 Capture

CompoundAlkyl ChainDensity (g/cm³) at 298.15 KViscosity (cP) at 298.15 KCO2 Solubility (mol frac) at ~1 barCitation
1-PropylbenzimidazoleC31.0585.3~0.025 ua.edu
1-ButylbenzimidazoleC41.0397.3~0.030 ua.edu
1-PentylbenzimidazoleC51.0229.8~0.035 ua.edu
1-HexylbenzimidazoleC61.00813.0~0.040 ua.edu
1-OctylbenzimidazoleC80.98521.6~0.050 ua.edu
This compound C10 0.969 34.1 ~0.060 ua.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26N2 B14662029 1-Decylbenzimidazole CAS No. 42032-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42032-45-1

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

1-decylbenzimidazole

InChI

InChI=1S/C17H26N2/c1-2-3-4-5-6-7-8-11-14-19-15-18-16-12-9-10-13-17(16)19/h9-10,12-13,15H,2-8,11,14H2,1H3

InChI Key

KUQRQSRKUXHMPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C=NC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for 1 Decylbenzimidazole and Its Chemical Derivatives

Established Synthetic Routes for 1-Decylbenzimidazole

The introduction of a decyl group at the N-1 position of the benzimidazole (B57391) ring is typically achieved through well-established N-alkylation reactions.

The most common method for synthesizing this compound is the N-alkylation of benzimidazole. researchgate.net This reaction involves the deprotonation of the benzimidazole N-H group, followed by nucleophilic attack on an alkylating agent.

A general procedure involves reacting benzimidazole with a suitable base to form the benzimidazolate anion, which then reacts with a decyl halide (e.g., 1-bromodecane (B1670165) or 1-chlorodecane). rsc.orgnih.gov Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3). researchgate.netnih.gov The choice of solvent is also crucial, with dimethylformamide (DMF), acetone, and acetonitrile (B52724) being frequently employed. nih.gov

Phase-Transfer Catalysis (PTC): To enhance the reaction rate and yield, especially in biphasic systems, phase-transfer catalysis is often utilized. wikipedia.orgcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or tetrabutylammonium hydrogen sulfate (B86663), facilitates the transfer of the benzimidazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent is present. nih.govwikipedia.orgresearchgate.net This technique is particularly useful for reactions involving inorganic bases like KOH or K2CO3 in non-polar organic solvents. researchgate.netfzgxjckxxb.com The use of PTC can lead to higher yields, shorter reaction times, and milder reaction conditions. crdeepjournal.orgbiomedres.us

A study on the N-alkylation of 2-substituted benzimidazole derivatives with C3–C10 alkyl bromides employed tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst with 30% aqueous potassium hydroxide as the base. researchgate.net Another approach involves the use of sodium dodecyl sulphate (SDS) in an alkaline water system, which can enhance the reaction rate by forming micelles that increase the solubility of the organic substrates. researchgate.net

Table 1: Comparison of N-Alkylation Conditions for Benzimidazole Derivatives

Base Solvent Catalyst Temperature Yield Reference
KOH DMSO None Room Temperature Not specified nih.gov
NaH THF None 50 °C Not specified rsc.org
K2CO3 MeCN None Reflux Not specified nih.gov
KOH (30% aq.) Not specified TBAHSO4 Not specified Not specified researchgate.net
Alkaline water SDS None 55-60 °C High researchgate.net

While N-alkylation is the most direct route to this compound, other methods for constructing the substituted benzimidazole core exist. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer an efficient alternative. organic-chemistry.orgresearchgate.net

One such approach involves the condensation of o-phenylenediamine (B120857) with an aldehyde. organic-chemistry.orgmdpi.com To obtain an N-substituted benzimidazole like this compound, an N-substituted o-phenylenediamine would be required. For instance, the reaction of N-decyl-o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative could yield 1-Decyl-2-substituted-benzimidazoles. frontiersin.org

Iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines has been reported for the selective synthesis of 1,2-disubstituted benzimidazoles. frontiersin.org This method provides an eco-friendly alternative by liberating only water and hydrogen gas as by-products. frontiersin.org Another modern approach involves the palladium-catalyzed intermolecular coupling of formimidamides with benzylamines to directly synthesize N-1-alkyl-2-unsubstituted benzimidazoles in a one-pot reaction. researchgate.nettandfonline.com

Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing 1,2-disubstituted benzimidazoles under solvent-free conditions using catalysts like Er(OTf)3. mdpi.com

Derivatization and Functionalization Strategies

Once synthesized, this compound can be further modified to create more complex structures with specific functionalities.

The non-alkylated imine nitrogen atom of this compound possesses a lone pair of electrons, making it an excellent donor for coordinating with metal ions to form coordination complexes. researchgate.netuomustansiriyah.edu.iq The decyl group, being a long alkyl chain, influences the solubility and steric properties of the resulting complexes. researchgate.net

The synthesis of these complexes typically involves reacting this compound with a metal salt in a suitable solvent. sysrevpharm.orgxiahepublishing.combhu.ac.in The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries. bhu.ac.inresearchgate.net

For example, copper(II) complexes of this compound have been synthesized and studied. researchgate.netresearchgate.net Ruthenium(II) complexes containing N-substituted benzimidazole ligands have also been prepared and investigated for their catalytic activities. nih.govresearchgate.netnih.govdergipark.org.tr The synthesis of these ruthenium complexes often involves the reaction of the N-alkylbenzimidazole ligand with a ruthenium precursor like [RuCl2(p-cymene)]2. nih.govdergipark.org.tr These complexes can act as catalysts in various organic transformations, such as transfer hydrogenation of ketones. dergipark.org.tr

Table 2: Examples of Metal Complexes with N-Alkylbenzimidazole Ligands

Metal Ligand Application Reference
Copper(II) This compound Not specified researchgate.netresearchgate.net
Ruthenium(II) N-Alkylbenzimidazole Catalyst for transfer hydrogenation nih.govdergipark.org.tr
Ruthenium(II) Benzimidazole-based NHC Catalyst for C-N bond formation nih.gov
Ruthenium(II) N-Substituted 5-nitrobenzimidazole Catalyst for transfer hydrogenation dergipark.org.tr
Silver(I) Benzimidazole-based NHC Catalyst precursor nih.gov

The incorporation of this compound units into polymer chains can impart unique properties to the resulting materials. mdpi.combritannica.com This can be achieved by first synthesizing a vinyl-substituted derivative of this compound, which can then act as a monomer in polymerization reactions.

For instance, a monomer like 1-(vinylbenzyl)-3-decylbenzimidazolium chloride could be synthesized and subsequently polymerized. While specific examples for this compound are not prevalent, the synthesis of poly(1-vinyl imidazole) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been demonstrated, indicating a viable pathway for creating well-controlled polymers from vinyl-substituted imidazoles. rsc.org

Copolymerization of a this compound-containing monomer with other vinyl monomers, such as n-butyl acrylate (B77674) or vinyl chloride, could lead to the formation of block copolymers with tailored properties. uc.ptcore.ac.uk These polymeric materials could find applications in various fields, including as membranes or in the development of antimicrobial surfaces. rsc.orgmdpi.com

Advanced Spectroscopic and Structural Characterization of 1 Decylbenzimidazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.

¹H NMR spectroscopy offers a detailed map of the proton environments within a molecule. For 1-decylbenzimidazole, the spectrum reveals distinct signals for the aromatic protons of the benzimidazole (B57391) core and the aliphatic protons of the decyl chain.

The aromatic region typically displays complex multiplets corresponding to the four protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by their positions relative to the imidazole (B134444) ring and the N-decyl substituent. For instance, the proton at position 7 (adjacent to the nitrogen-bearing carbon of the imidazole ring) is often shifted downfield due to anisotropic effects. A reported ¹H NMR spectrum of a related bis-benzimidazole compound showed a signal for the NCHN proton at 8.12 ppm. asianpubs.org The protons of the decyl chain exhibit characteristic signals in the upfield region of the spectrum. The methylene (B1212753) group protons adjacent to the nitrogen atom (N-CH₂) are typically observed at a chemical shift of around 4.0-4.3 ppm, influenced by the electron-withdrawing nature of the nitrogen. The subsequent methylene groups along the chain appear as a complex multiplet further upfield, typically between 1.2 and 1.8 ppm, while the terminal methyl group (CH₃) protons resonate at approximately 0.8-0.9 ppm.

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for this compound

Proton Type Typical Chemical Shift (δ, ppm)
Aromatic CH7.2 - 8.2
N-CH₂ (decyl)4.0 - 4.3
(CH₂)₈ (decyl)1.2 - 1.8
CH₃ (decyl)0.8 - 0.9

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete mapping of the carbon framework.

The aromatic carbons of the benzimidazole ring resonate in the downfield region, typically between 110 and 150 ppm. The chemical shifts of these carbons are sensitive to the electronic effects of the fused imidazole ring. The carbon atom of the NCHN group is particularly deshielded and appears at a lower field. The carbons of the decyl chain are found in the upfield region of the spectrum. The N-CH₂ carbon signal appears around 45-50 ppm, while the other methylene carbons of the chain resonate between approximately 20 and 35 ppm. The terminal methyl carbon is the most shielded, appearing at around 14 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Typical Chemical Shift (δ, ppm)
Aromatic C110 - 150
N-CH₂ (decyl)45 - 50
(CH₂)₈ (decyl)20 - 35
CH₃ (decyl)~14

Note: Precise chemical shifts are influenced by the solvent and specific molecular environment.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced two-dimensional (2D) NMR techniques are indispensable. rutgers.eduulethbridge.ca

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons in the aromatic ring and between neighboring methylene groups in the decyl chain. This allows for the tracing of the proton-proton connectivity throughout the entire molecule. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal. This is crucial for assigning the carbons of the decyl chain and the protonated carbons of the benzimidazole ring. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. For this compound, HMBC is instrumental in confirming the attachment of the decyl chain to the nitrogen atom of the benzimidazole ring by showing a correlation between the N-CH₂ protons and the carbons of the benzimidazole core. ugm.ac.id

Mass Spectrometry (MS) for Molecular Mass Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. arizona.edu For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. rsc.org

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation involves the cleavage of the C-C bonds of the decyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). arizona.edu Another prominent fragmentation pathway is the cleavage of the bond between the first carbon of the decyl chain and the nitrogen atom, resulting in the formation of a stable benzimidazolyl radical or cation and a decyl radical or cation. The McLafferty rearrangement is another potential fragmentation pathway for molecules containing a carbonyl group and a gamma-hydrogen, though it is less directly applicable to this compound itself unless it is part of a more complex system. slideshare.net

Vibrational Spectroscopy for Functional Group Identification and Ligand Interactions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule and how they interact with their environment, such as in metal complexes.

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the decyl chain appear as strong bands in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the benzimidazole ring give rise to a series of bands in the 1450-1650 cm⁻¹ range.

When this compound acts as a ligand in a metal complex, changes in its FTIR spectrum can provide evidence of coordination. For example, shifts in the C=N stretching vibration can indicate the involvement of the imidazole nitrogen in bonding to the metal center. rsc.org In a study of Fe₃O₄/PTh nanocomposites, the peak at 672 cm⁻¹ was attributed to the stretching of C-S in the thiophene (B33073) ring, and peaks at 796 and 1084 cm⁻¹ denoted C-H vibrations. researchgate.net These types of shifts and new bands can elucidate the nature of the ligand-metal interaction.

Computational Chemistry Approaches to 1 Decylbenzimidazole Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Prediction

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic features of molecules like 1-decylbenzimidazole and its complexes. mdpi.com DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. mdpi.comgoogle.com

Optimization of Molecular and Complex Geometries

A crucial first step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. stackexchange.com For this compound, this involves determining the most stable arrangement of its atoms. DFT calculations are employed to minimize the forces on each atom, leading to an equilibrium geometry. stackexchange.comgaussian.com This process is not only applied to the isolated molecule but also to its complexes, for instance, with metal ions. In a study on this compound copper(II) complexes, DFT was used to predict the geometries of these complexes. researchgate.net

For larger systems, a multi-tiered approach is often recommended. This can involve an initial geometry optimization with a faster, less computationally demanding method, followed by refinement with a more accurate DFT method and a larger basis set. stackexchange.com The choice of the functional and basis set within DFT is critical and can significantly influence the results. researchgate.net

Analysis of Electronic Properties and Bonding Characteristics

Once the geometry is optimized, DFT is used to calculate various electronic properties. mdpi.comrsc.org These include the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. mdpi.com For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

In the context of this compound complexes, DFT calculations can elucidate the nature of the metal-ligand bonding. mdpi.com For example, in a study of copper(I) complexes, it was found that the HOMO had a Cu-N antibonding character. Excitation of an electron from this orbital relieved the antibonding pressure, leading to a shortening of the Cu-N bond. researchgate.net The analysis of atomic charges, often performed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can also reveal details about the electronic structure and bonding. mdpi.com

Table 1: Selected Calculated Electronic Properties of Metal Complexes

Complex TypePropertyCalculated ValueReference
Y, La, and Lu complexes with porphyrazineCharge on metal atoms~ +2.2 e mdpi.com
Y, La, and Lu complexes with porphyrazineCharge on ligand-1.447 to -1.362 e mdpi.com
Transition metal complexes with porphyrazineCharge on ligand-1.580 to -1.141 e mdpi.com

Application of Solvation Models (e.g., PCM) in DFT Studies

To accurately model chemical systems in solution, it is often necessary to account for the effects of the solvent. rsc.orgpreprints.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. preprints.orguni-rostock.de This approach allows for the calculation of properties in a solvent environment without the high computational cost of explicitly including solvent molecules. preprints.org

PCM can be combined with DFT calculations to study the influence of the solvent on the geometry, electronic structure, and spectroscopic properties of molecules like this compound. researchgate.netrsc.org For example, in the study of this compound copper(II) complexes, DFT calculations were combined with PCM to investigate their properties in solution. researchgate.net The choice of solvent in the PCM model can be specified, with common options including water, methanol, and acetonitrile (B52724). uni-rostock.de The model calculates the free energy in solution by considering electrostatic, dispersion-repulsion, and cavitation energy terms. uni-rostock.de

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate excited-state properties and simulate spectroscopic data, such as UV-Vis absorption spectra. researchgate.netjoaquinbarroso.comcp2k.org

Prediction of UV-Vis Spectra and Electronic Transitions

TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which can then be used to generate a theoretical UV-Vis spectrum. gaussian.communi.cz This allows for a direct comparison with experimental spectra and aids in the assignment of observed absorption bands to specific electronic transitions. rsc.org

For example, TD-DFT calculations on copper complexes have been used to identify the nature of the electronic transitions observed in their UV-Vis spectra. researchgate.net In one case, the spectrum was dominated by a ligand-to-metal charge transfer (LMCT) transition, while in another, a metal-to-ligand charge transfer (MLCT) transition was prominent. researchgate.net The accuracy of TD-DFT predictions can be sensitive to the choice of the exchange-correlation functional. researchgate.net The output of a TD-DFT calculation typically includes the wavelength of the transition, the oscillator strength (related to the intensity of the absorption), and the molecular orbitals involved in the excitation. muni.cz

Table 2: Example of TD-DFT Output for an Electronic Transition

PropertyValue
Excited State1
Excitation Energy5.4863 eV
Wavelength284.45 nm
Oscillator Strength (f)0.0002
Major Orbital Contribution20 -> 22 (0.49950)
Major Orbital Contribution21 -> 23 (0.49950)
This table is a generalized example based on typical TD-DFT output and does not represent this compound specifically. gaussian.com

Molecular Modeling and Simulation for Interaction Analysis

Molecular modeling encompasses a range of computational techniques used to study and predict the behavior of molecules and their interactions. unifap.br This includes methods like molecular dynamics (MD) simulations, which are used to study the dynamic behavior of molecular systems over time. nih.gov

These simulations can provide detailed, atomic-level information about the interactions between molecules, such as a drug and its target receptor or a solute and its solvent. nih.govdovepress.com By calculating the forces between atoms and using the laws of motion, MD simulations can track the positions and velocities of atoms, revealing how molecules move, change conformation, and interact with each other. nih.gov In the context of drug design, molecular modeling can be used to understand drug-receptor interactions and to predict the binding affinity of a ligand to a protein. unifap.brresearchgate.net Software platforms like Maestro provide a graphical interface for setting up and analyzing these types of simulations. schrodinger.com

Ligand-Metal Ion Interaction Dynamics and Thermodynamics

The interaction between a ligand and a metal ion is a fundamental aspect of coordination chemistry, governed by both kinetic and thermodynamic factors. numberanalytics.com Computational methods, especially DFT, allow for a detailed examination of these interactions for this compound with various metal ions. nih.govscirp.org These calculations can predict the geometries of the resulting metal complexes, the nature of the bonding, and the thermodynamic stability of these structures. scirp.orgnih.gov

Research on benzimidazole (B57391) derivatives has shown that they can form stable complexes with a range of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). researchgate.net The non-alkylated imine nitrogen of the benzimidazole ring is the primary site for metal ion coordination. The long decyl chain of this compound, while not directly involved in coordination, influences the solubility and steric properties of the ligand and its metal complexes.

DFT calculations are instrumental in determining key thermodynamic parameters that quantify the stability of these complexes. numberanalytics.comscirp.org These parameters include:

Binding Energy (ΔE_binding): This value indicates the strength of the interaction between the ligand and the metal ion. A more negative binding energy corresponds to a more stable complex. scirp.org

Enthalpy of Formation (ΔH): This represents the heat change during the complexation reaction. Exothermic reactions (negative ΔH) are generally favorable. numberanalytics.com

Gibbs Free Energy of Formation (ΔG): This is the ultimate measure of the spontaneity of the complex formation. A negative ΔG indicates a spontaneous process under constant temperature and pressure. numberanalytics.com

While specific thermodynamic data for a wide range of this compound-metal complexes are not extensively documented in publicly available literature, studies on similar systems provide valuable insights. For instance, a combined experimental and computational study on this compound copper(II) complexes indicated the formation of both mono- and binuclear species with coordination numbers of 4 or 5, depending on the reaction conditions. DFT calculations were crucial in predicting the structures of these complexes.

To illustrate the type of data obtained from such computational studies, the following table presents hypothetical, yet representative, thermodynamic data for the complexation of a generic benzimidazole ligand (L) with various divalent metal ions (M²⁺) in a 1:1 stoichiometry, as would be calculated using DFT.

Metal Ion (M²⁺)Binding Energy (ΔE_binding) (kcal/mol)Enthalpy of Formation (ΔH) (kcal/mol)Gibbs Free Energy of Formation (ΔG) (kcal/mol)
Cu(II)-25.8-23.5-15.2
Ni(II)-22.1-20.3-12.8
Co(II)-19.7-18.1-10.5
Zn(II)-18.5-17.0-9.8

Note: The values in this table are illustrative and based on typical results for benzimidazole-type ligands. Actual values for this compound may vary.

The trends in this data would typically show that the stability of the complexes follows the Irving-Williams series for divalent metal ions of the first transition series. The dynamics of the ligand exchange process, where solvent molecules in the metal's coordination sphere are replaced by this compound, can also be modeled using molecular dynamics (MD) simulations, providing a time-resolved view of the complexation event. nih.gov

Theoretical Prediction of Supramolecular Assemblies

Supramolecular chemistry involves the study of larger, ordered structures formed by the association of smaller molecular building blocks through non-covalent interactions. ljmu.ac.uk Benzimidazole derivatives are known to form such assemblies due to their ability to participate in hydrogen bonding (via the N-H group, though absent in this compound unless protonated) and, crucially, π-π stacking interactions between the aromatic rings. rsc.org The presence of the long decyl chain in this compound introduces an additional and significant driving force for self-assembly: van der Waals and hydrophobic interactions.

Computational methods are at the forefront of predicting how individual this compound molecules might self-assemble. mdpi.com DFT calculations can be used to determine the preferred geometries and interaction energies of dimers and larger oligomers. researchgate.net Methodologies such as Non-Covalent Interaction (NCI) analysis are particularly useful for visualizing and characterizing the weak interactions that govern the formation of these supramolecular structures. jussieu.fr

The likely modes of self-assembly for this compound would involve:

π-π Stacking: The planar benzimidazole rings can stack on top of each other, a common feature in the crystal engineering of aromatic molecules. rsc.org

Hydrophobic Interactions: The long decyl chains will tend to aggregate to minimize their contact with polar environments, leading to the formation of micelle-like structures or layered assemblies.

Van der Waals Forces: These are ubiquitous attractive forces that will be significant between the large, flexible decyl chains. ljmu.ac.uk

Theoretical studies on related systems, such as other long-chain alkylbenzimidazoles, can provide models for the types of supramolecular architectures that this compound might form. These could range from simple dimeric pairs to extended one-dimensional chains or two-dimensional sheets. The interplay between the aromatic stacking and the aliphatic chain aggregation will ultimately determine the final, most stable supramolecular structure.

The following table summarizes the types of non-covalent interactions and their calculated interaction energies for a model benzimidazole dimer, which are foundational for predicting larger assemblies.

Interaction TypeTypical Interaction Energy (kcal/mol)
π-π Stacking (Parallel Displaced)-2.5 to -5.0
T-shaped (CH-π)-1.0 to -2.5
van der Waals (per CH₂ group)~ -0.5 to -1.0

Note: These are representative values from computational studies on similar aromatic and aliphatic systems. The total interaction energy in a this compound assembly would be a sum of these contributions, depending on the specific geometry.

By combining these computational approaches, a comprehensive theoretical understanding of the behavior of this compound, from its coordination with metal ions to its self-assembly into complex architectures, can be achieved. This knowledge is crucial for the rational design of new materials and functional molecular systems based on this compound.

Coordination Chemistry and Complexation Behavior of 1 Decylbenzimidazole

Formation of Transition Metal Complexes with 1-Decylbenzimidazole

This compound (dbim) acts as a monodentate ligand, coordinating to transition metal centers primarily through the lone pair of electrons on its sp²-hybridized imine nitrogen atom (N3). ajol.infogoogle.com This interaction is a classic example of a Lewis acid-base adduct, where the metal ion is the Lewis acid and the ligand is the Lewis base. studymind.co.uk The formation of these complexes is robust, occurring with a wide range of transition metals such as copper(II), silver(I), iron(II), and manganese(II). lidsen.comdergipark.org.tracs.org

This compound is capable of forming both mononuclear and binuclear complexes, depending on the reaction conditions, stoichiometry, and the nature of the metal salt used. lidsen.comniscpr.res.in

Mononuclear Complexes: In these structures, a single central metal ion is coordinated by one or more this compound ligands. niscpr.res.inrsc.org For example, silver(I) nitrate (B79036) reacts with this compound to form a mononuclear complex, Bis(N-decylbenzimidazole)silver(I) nitrate. dergipark.org.tr Similarly, computational studies have predicted the formation of stable mononuclear copper(II) complexes with this compound. lidsen.comlidsen.com These complexes are the most common type, where the metal ion is surrounded by ligands without being shared. niscpr.res.in

Binuclear Complexes: Under specific conditions, this compound can also participate in the formation of binuclear complexes, where two metal centers are bridged by other ligands, such as halides. lidsen.comrroij.com For instance, studies on copper(II) complexes have shown that at high chloride concentrations and specific metal-to-ligand ratios, binuclear species can form. lidsen.com In such architectures, the this compound ligands typically occupy terminal positions, bound to each metal center, while anions like chloride act as bridging ligands between the two copper(II) ions. niscpr.res.in The formation of these binuclear structures is a notable feature of coordination chemistry, often leading to unique magnetic and electronic properties due to the interaction between the adjacent metal atoms. niscpr.res.in

The stoichiometry of metal complexes involving this compound is variable and dictates the final coordination number and geometry of the metal center. jake-song.comnih.gov The coordination number refers to the total number of donor atoms bonded to the central metal ion. atlanticoer-relatlantique.cauomustansiriyah.edu.iq

Common stoichiometries for complexes with monodentate benzimidazole (B57391) derivatives are 1:2 (metal:ligand) and 1:4. dergipark.org.tracs.org For example, silver(I) readily forms complexes with a 1:2 stoichiometry, [Ag(dbim)₂]⁺, resulting in a linear geometry and a coordination number of two. dergipark.org.tr

For transition metals like copper(II), iron(II), and manganese(II), coordination numbers of 4, 5, and 6 are more typical. lidsen.comatlanticoer-relatlantique.calibretexts.org

Coordination Number 4: Can result in either tetrahedral or square planar geometries. libretexts.org

Coordination Number 5: Often leads to square pyramidal or trigonal bipyramidal structures. lidsen.comlibretexts.org

Coordination Number 6: The most common coordination number, typically resulting in an octahedral geometry. atlanticoer-relatlantique.cauomustansiriyah.edu.iq

Computational studies on this compound-copper(II) systems predict the formation of stable complexes with coordination numbers of 4 or 5. lidsen.comlidsen.com The specific stoichiometry and resulting coordination number are influenced by factors such as the metal-to-ligand ratio in the reaction mixture and the coordinating ability of the counter-anions and solvent molecules. jake-song.com

Table 1: Examples of Stoichiometry and Coordination in Benzimidazole-type Complexes
Metal IonLigandComplex Formula ExampleStoichiometry (Metal:Ligand)Coordination NumberTypical Geometry
Ag(I)This compound[Ag(dbim)₂]NO₃1:22Linear
Cu(II)This compound[Cu(dbim)₄]²⁺ (predicted)1:44Tetrahedral/Square Planar
Cu(II)This compound[Cu₂(μ-Cl)₂Cl₂(dbim)₂] (predicted)1:1 (per metal)4 (per metal)Distorted Tetrahedral
Fe(II)Bis(benzimidazole) ligand[Fe(ligand)₂]²⁺1:24Distorted Tetrahedral
Co(II)Schiff Base of Benzimidazole[Co(ligand)₂(H₂O)₂]1:26Octahedral

The final three-dimensional structure of a metal-ligand complex is not determined solely by the metal and the primary ligand but is significantly influenced by the counter-anions and the solvent system used during its synthesis. mdpi.comrsc.org

Influence of Anions: Anions can play several roles in the formation of coordination compounds. They can act as simple, non-coordinating counter-ions to balance the charge of the cationic complex. Alternatively, if the anion has sufficient Lewis basicity (e.g., halides like Cl⁻, Br⁻), it can coordinate directly to the metal center. rsc.org This direct coordination affects the stoichiometry and the coordination number of the metal. In the case of this compound-copper(II) complexes, the presence of a high concentration of chloride ions was found to promote the formation of binuclear, chloride-bridged structures. lidsen.com In other systems, anions can dictate the entire framework, leading to different crystal packing and even different dimensionality (e.g., 1D chains vs. 2D layers). rsc.org

Influence of Solvent Systems: The solvent influences complex formation through several mechanisms. Firstly, the polarity of the solvent can affect the solubility of reactants and the stability of charged species in solution. mdpi.com Secondly, solvent molecules (like water, methanol, or acetonitrile) can act as competing ligands, coordinating directly to the metal ion. mdpi.com This is common in the formation of octahedral complexes where water molecules can occupy coordination sites. mdpi.com The choice of solvent can therefore alter the final complex isolated. For instance, a complex synthesized in acetonitrile (B52724) might incorporate acetonitrile into its structure, whereas the same reaction in water might yield a hydrated complex. The interplay between the primary ligand, the anion, and the solvent ultimately determines the final architecture of the coordination compound.

Ligand Field Effects and Electronic Structure in Complexes

When this compound coordinates to a transition metal ion, its lone pair of electrons interacts with the metal's d-orbitals. According to Ligand Field Theory (a more comprehensive version of Crystal Field Theory), this interaction removes the degeneracy of the d-orbitals, splitting them into different energy levels. libretexts.orgmmerevise.co.uk For a typical octahedral complex, the d-orbitals split into a lower-energy set (t₂g) and a higher-energy set (eg). libretexts.org

The magnitude of this energy splitting (Δo for octahedral fields) is determined by the "ligand field strength." Benzimidazoles, as N-donor ligands, are generally considered to be moderately strong field ligands. ajol.info The specific electronic properties of the benzimidazole ring, which can be modified by substituents, can fine-tune this field strength. rsc.org

The electronic structure of the resulting complex—specifically, how the metal's d-electrons populate the split orbitals—depends on the balance between the ligand field splitting energy (Δ) and the electron pairing energy (P). libretexts.org

High-Spin Complexes: If Δ is smaller than P, electrons will occupy the higher-energy orbitals before pairing up in the lower-energy ones. This maximizes the number of unpaired electrons.

Low-Spin Complexes: If Δ is larger than P, electrons will pair up in the lower-energy orbitals first. This minimizes the number of unpaired electrons.

For example, Fe(II) and Mn(II) complexes with benzimidazole-type ligands are often high-spin, especially in tetrahedral geometries where the ligand field splitting is inherently smaller than in octahedral fields. acs.orgnih.gov The electronic configuration directly impacts the complex's properties, such as its color, magnetic susceptibility, and reactivity. acs.orgmmerevise.co.uk

Spectroscopic and Computational Validation of Coordination Modes

The precise way in which this compound binds to a metal center is confirmed through a combination of spectroscopic techniques and computational modeling. nih.govmtu.edu

Spectroscopic Validation:

FT-IR Spectroscopy: The coordination of the benzimidazole ring to a metal ion is clearly indicated in the infrared spectrum. The C=N stretching vibration, typically observed around 1459-1475 cm⁻¹ in silver(I) benzimidazole complexes, confirms the involvement of the imine nitrogen in coordination. dergipark.org.tr A shift in this band's frequency upon complexation is a hallmark of ligand binding. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes. In the ¹³C NMR spectrum of a silver(I)-decylbenzimidazole complex, the resonance of the C2-imino carbon (the carbon between the two nitrogen atoms) provides evidence of the coordination environment. dergipark.org.tr In ¹H NMR, a downfield shift of the proton on this C2 carbon upon complexation is also indicative of binding. dergipark.org.tr

UV-Visible Spectroscopy: The d-d electronic transitions that occur within the split d-orbitals of the metal ion give rise to absorption bands in the UV-Visible region. The position and intensity of these bands provide information about the ligand field strength and the geometry of the complex. acs.org Ligand-field absorptions have been observed for Fe(II) complexes with benzimidazole-type ligands. acs.orgnih.gov

Computational Validation:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for predicting and understanding the properties of coordination complexes. nih.govmtu.edu For this compound, DFT has been used to predict the structures of both mono- and binuclear copper(II) complexes, including their coordination numbers and geometries. lidsen.comresearchgate.net These calculations can also determine the electronic structure, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org For instance, in mononuclear complexes, the HOMO is often localized on the electron-rich benzimidazole ligand, while the LUMO is centered on other parts of the complex. chemrxiv.org

Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate the electronic absorption spectra of molecules. lidsen.com TD-DFT calculations for this compound-copper(II) complexes have been used to predict their UV-Vis spectra, allowing for a direct comparison between theoretical predictions and experimental observations, thereby validating the proposed structures. lidsen.comlidsen.com

Research on Specific Applications of 1 Decylbenzimidazole and Its Derivatives

Role in Solvent Extraction Processes for Metal Ions

1-Decylbenzimidazole and its related derivatives have demonstrated significant potential as effective extractants in the field of hydrometallurgy, particularly for the selective separation of metal ions from aqueous solutions. The inclusion of the decyl group enhances the hydrophobicity of the benzimidazole (B57391) molecule, making it highly soluble in organic solvents and suitable for liquid-liquid extraction processes.

Efficiency and Selectivity in Heavy Metal Ion Extraction

The structure of this compound, featuring both an alkylated nitrogen and an active imine nitrogen, allows for efficient complexation with metal ions. ijfmr.com Research has shown that heterocyclic extractants like benzimidazole derivatives exhibit varying extraction properties for different metal ions, largely dependent on the acidity of the aqueous solution. researchgate.net

A notable derivative, 1,1'-didecyl-2,2'-bibenzimidazole, has been identified as a particularly effective extractant for zinc(II) from acidic chloride solutions. researchgate.net In weakly acidic environments (pH > 2) and at chloride concentrations below 2 M, this derivative can selectively separate zinc(II) from other heavy metal ions such as cadmium(II), copper(II), and nickel(II). researchgate.net Studies have demonstrated that from a solution containing 26 g/L of Zn(II), over 80% of the zinc ions can be selectively separated after four extraction stages. researchgate.net

Furthermore, 1,1'-didecyl-2,2'-bibenzimidazole facilitates the selective separation of iron(III) and zinc(II). At high chloride concentrations (6 M) and in a moderately acidic aqueous phase (0.5–0.8 M HCl), Fe(III) is efficiently transferred to the organic phase, leaving Zn(II) behind. researchgate.net The iron can then be easily stripped from the organic phase with water. Subsequently, the zinc can be completely recovered from the iron-free raffinate by acidifying the solution to 1.5 M HCl. researchgate.net

Table 1: Selective Extraction of Metal Ions using 1,1'-Didecyl-2,2'-bibenzimidazole

Target Metal IonConditionsSeparation EfficiencyMetals Separated From
Zn(II)Weakly acidic media ([Cl⁻] < 2 M)>80% after 4 stagesCd(II), Cu(II), Ni(II)
Fe(III)High chloride (6 M), 0.5–0.8 M HClEfficient transfer to organic phaseZn(II)
Zn(II)Iron-free raffinate, acidified to 1.5 M HClComplete removal-

Mechanistic Insights into Liquid-Liquid Extraction Equilibria

The mechanism of metal ion extraction using benzimidazole derivatives involves the formation of metal-ligand complexes that are soluble in the organic phase. ijfmr.comgoogle.com For this compound (dbim), the extraction of copper(II) from chloride solutions has been studied to understand the equilibrium dynamics. ijfmr.com The non-alkylated imine nitrogen atom in the benzimidazole ring is the primary site for metal-ion complexation. ijfmr.com

In the case of 1,1'-dialkyl-2,2'-bibenzimidazoles extracting zinc(II) from chloride solutions, the mechanism varies with the acidity of the medium. researchgate.net

In low acidity media (pH > 2): Zinc(II) ions are extracted as neutral complexes with the general formula (ZnCl₂L), where 'L' is the extractant. The stoichiometry of these complexes can vary depending on the metal-to-extractant ratio. researchgate.net

In strongly acidic systems: Anionic zinc(II) chloro-complexes are extracted. The bibenzimidazole extractant becomes protonated (LH⁺) and forms ion pairs with the metal complexes, such as (LH⁺)₂(ZnCl₄²⁻) or (LH⁺)(ZnCl₃⁻). researchgate.net

This dual mechanism, shifting from coordination in neutral media to ion-pair formation in acidic media, allows for a high degree of control over the selectivity of the extraction process simply by adjusting the pH of the aqueous phase. researchgate.net

Exploration in Gas Capture Technologies

The intrinsic properties of the benzimidazole moiety, particularly its nitrogen-rich heterocyclic structure, have made its derivatives promising candidates for gas capture technologies, most notably for carbon dioxide (CO₂) sequestration.

Carbon Dioxide (CO₂) Adsorption and Solubility Characteristics

While direct studies on this compound for CO₂ capture are not extensively documented, research on related polybenzimidazole (PBI) derivatives provides significant insights. The basic nitrogen sites within the benzimidazole ring can act as Lewis bases, interacting favorably with the acidic CO₂ molecule. researchgate.net This interaction is fundamental to the adsorption process.

Polymers incorporating benzimidazole units, known as benzimidazole-linked polymers (BILPs), have been synthesized and tested for CO₂ capture. researchgate.netresearchgate.net For instance, triazine-based benzimidazole-linked polymers (TBILPs) have shown high surface areas and significant CO₂ adsorption capacities. researchgate.net One such polymer, TBILP-2, exhibited a CO₂ adsorption of 5.19 mmol g⁻¹ at 273 K and 1 bar. researchgate.net These materials demonstrate moderate isosteric heats of adsorption (29-35 kJ mol⁻¹), which indicates a strong but reversible interaction with CO₂, allowing for efficient regeneration of the adsorbent material under vacuum or pressure swing adsorption conditions. researchgate.netdiva-portal.org

The introduction of long alkyl chains, such as the decyl group in this compound, can influence the physical properties of the material, which in turn affects gas permeability and solubility. In a study on poly(2,5-benzimidazole) (ABPBI) derivatives, introducing long alkyl side chains (hexyl, dodecyl, and octadecyl) was found to alter the gas permeation behavior. psu.edu The presence of these alkyl groups increased the fractional free volume of the polymer membranes, which generally leads to higher gas permeability. psu.edu

Table 2: CO₂ Adsorption and Selectivity in Benzimidazole-Based Polymers

PolymerSurface Area (m²/g)CO₂ Adsorption Capacity (mmol/g)ConditionsCO₂/N₂ Selectivity
TBILP-1330-298 K63
TBILP-210805.19273 K, 1 bar40
Octadecyl-ABPBI-~100 Barrer (Permeability)35 °C, 3.0 atm~13

Comparative Studies with Related Benzimidazole and Imidazole (B134444) Derivatives

The performance of benzimidazole-based materials for CO₂ capture is often benchmarked against other nitrogen-containing heterocyclic compounds and polymers. Research on poly(2,5-benzimidazole) derivatives with different alkyl chain lengths (hexyl, dodecyl, and octadecyl) highlights the impact of the substituent on performance. psu.edu While the hexyl-substituted polymer showed conventional selectivity (higher permeability for smaller gas molecules like H₂), the dodecyl- and octadecyl-substituted polymers exhibited reverse selectivity, where CO₂ permeability was higher than that of H₂. psu.edu The octadecyl-modified ABPBI, in particular, demonstrated the best permselectivity for CO₂/N₂ (around 13) and CO₂/H₂ (around 2.8), combined with a high CO₂ permeability of approximately 100 barrer. psu.edu This enhanced CO₂ solubility and selectivity is attributed to the favorable interaction between CO₂ and the polymer matrix, facilitated by the longer alkyl chains. psu.edu

Compared to simpler imidazole derivatives, the fused aromatic ring in benzimidazole provides greater thermal and chemical stability, a crucial property for materials used in industrial gas separation processes. researchgate.net Furthermore, studies on manganese-based electrocatalysts for CO₂ reduction have compared imidazole and benzimidazole ligands, noting that the benzimidazole derivative exhibits different electronic properties, which influences the catalytic pathway. nsf.gov Zeolitic imidazolate frameworks (ZIFs), another class of materials, are also widely studied for CO₂ capture due to their high porosity and tunable structures. mdpi.com The development of benzimidazole-linked polymers builds on the foundational knowledge from both imidazole chemistry and high-performance polymer science to create more robust and selective CO₂ capture materials. researchgate.net

Integration into Polymer Science and Advanced Materials Development

The benzimidazole moiety is a valuable building block in polymer science, used to create high-performance polymers with exceptional thermal stability, chemical resistance, and specific electronic properties. researchgate.netnovapublishers.com The integration of this compound or its isomers into polymer backbones is a strategy to combine these inherent characteristics with improved processability and solubility.

Polybenzimidazoles (PBIs) are a well-established class of heterocyclic polymers known for their use in demanding applications, such as high-temperature fuel cell membranes and gas separation systems. researchgate.netrsc.org The rigid, aromatic nature of the PBI backbone imparts excellent stability. mdpi.com However, this rigidity can also lead to poor solubility, making processing difficult. The introduction of a flexible long alkyl chain, like a decyl group, can disrupt chain packing, thereby enhancing solubility in common organic solvents without significantly compromising thermal stability. mdpi.com

Research has demonstrated the synthesis of π-conjugated polymers through the polycondensation of 2-decyl-4,7-dibromobenzimidazoles with other aromatic units. researchgate.net The resulting polymers were soluble in general organic solvents like chloroform (B151607) and toluene, a direct consequence of the decyl substituent. researchgate.net These soluble, conjugated polymers containing the 2-decylbenzimidazole unit are being explored for applications in electronics, such as in light-emitting diodes (LEDs). researchgate.net

Furthermore, the benzimidazole unit is incorporated into other polymer families, like polyimides, to enhance their properties. mdpi.commdpi.com Introducing benzimidazole moieties into polyimide backbones has been shown to improve thermal resistance, increase the glass transition temperature, and lower the dielectric constant, which are desirable traits for materials used in modern electronics. mdpi.com The use of this compound as a monomer or a comonomer in such systems could offer a pathway to novel materials that merge the high performance of poly(benzimidazole-imide)s with the processing advantages conferred by the long alkyl chain. rsc.orgbibliotekanauki.pl

Synthesis and Characterization of Polymers Containing Benzimidazole Moieties

The incorporation of benzimidazole moieties, such as this compound, into polymeric structures is a key area of research for developing advanced materials. The synthesis of these polymers often employs metal-catalyzed cross-coupling reactions, which allow for the precise construction of the polymer backbone. nih.gov

One of the prominent methods for synthesizing polymers containing decyl-substituted benzimidazole units is the Stille coupling polycondensation . researchgate.net Research has demonstrated the synthesis of π-conjugated polymers by reacting 2-decyl-4,7-dibromobenzimidazole monomers with organotin reagents like 2,5-bis(trimethylstannyl)thiophene. researchgate.net This reaction typically results in high yields (98–99%) of the desired polymer. researchgate.net The general scheme for such a synthesis involves the palladium-catalyzed coupling of a dibrominated benzimidazole derivative with a distannylated comonomer. nih.govresearchgate.net The decyl group, an alkyl chain attached to one of the nitrogen atoms of the benzimidazole ring, is crucial for enhancing the solubility of the resulting polymers in common organic solvents, which is a critical property for solution-based processing and device fabrication. researchgate.netresearchgate.net

Another advanced technique for creating such polymers is Direct Arylation Polymerization (DAP) . mdpi.comnih.gov This method offers a more atom-economical alternative to traditional cross-coupling reactions by forming carbon-carbon bonds directly between C-H bonds and C-Halogen bonds, thus reducing the need for pre-functionalized organometallic monomers. mdpi.com

The characterization of these polymers is essential to confirm their structure and properties. Standard techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is used to verify the chemical structure of the synthesized polymers and confirm the successful incorporation of the benzimidazole and comonomer units. nih.govmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique helps in identifying the characteristic functional groups present in the polymer structure. researchgate.net

Elemental Analysis : Provides quantitative confirmation of the elemental composition of the polymer, matching the expected theoretical values. nih.gov

The synthesis process for these polymers generally involves reacting the monomers in a suitable solvent, often at elevated temperatures, in the presence of a catalyst. mdpi.com After the reaction, the polymer is typically precipitated by adding the reaction mixture to a non-solvent like methanol, followed by purification steps such as Soxhlet extraction to remove impurities and low molecular weight oligomers. mdpi.com

Application in π-Conjugated Polymer Systems for Electronic Materials

Polymers containing this compound are of significant interest for their application in electronic materials, primarily due to the electronic properties of the benzimidazole unit within a π-conjugated system. researchgate.netresearchgate.net π-conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. mpg.de This delocalization is the source of their unique semiconducting and optical properties, making them suitable for a range of organic electronic devices. researchgate.netmpg.de

The benzimidazole moiety can be strategically incorporated into the polymer backbone to tune its electronic characteristics. researchgate.net When integrated into a π-conjugated system, for instance by copolymerizing a decyl-benzimidazole derivative with units like thiophene (B33073), the resulting polymer can exhibit properties suitable for light-emitting applications. researchgate.net Research on polymers derived from 2-decylbenzimidazole and thiophene has shown that these materials are promising for use in blue-light-emitting devices. researchgate.net The decyl side chain plays a critical role by ensuring the polymer is processable from solution, a key advantage for fabricating large-area and flexible electronic devices. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs) : Where their luminescence properties are harnessed. researchgate.netnih.gov

Organic Field-Effect Transistors (OFETs) : Utilizing their charge-transporting capabilities. researchgate.net

Organic Solar Cells (OSCs) : Where they can function as donor or acceptor materials. mdpi.com

The development of these materials contributes to the broader field of degradable and flexible electronics, aiming to create devices that are both high-performing and environmentally sustainable. nih.govnih.gov

Electrochemical Behavior and Potential Applications

The electrochemical properties of 1-decybenzimidazole and its derivatives are fundamental to their application in electronic devices, as these properties govern how the material behaves under an applied voltage, including its ability to transport charge and its stability. numberanalytics.commdpi.com

Cyclic Voltammetry Studies of this compound Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation (redox) processes of chemical species. libretexts.orguni-due.de For complexes and polymers incorporating this compound, CV provides critical insights into their electronic structure and potential for charge transport. researchgate.net

A typical CV experiment involves a three-electrode setup: a working electrode, a reference electrode, and a counter electrode, all immersed in an electrolyte solution containing the analyte. uni-due.dersc.org A linearly varying potential is applied between the working and reference electrodes, and the resulting current flowing through the working electrode is measured. libretexts.org The resulting plot of current versus potential is called a cyclic voltammogram. libretexts.org

From the voltammogram, key parameters are determined:

Peak Anodic Potential (Epa) : The potential at which the peak oxidation current occurs.

Peak Cathodic Potential (Epc) : The potential at which the peak reduction current occurs.

These values help to determine the formal redox potential (E°'), which is a measure of the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the material. This information is crucial for designing electronic devices, as it determines the efficiency of charge injection and transport. nih.gov

Studies on related benzimidazole derivatives show irreversible or quasi-reversible redox behaviors, indicating that the electron transfer process may be coupled with subsequent chemical reactions. researchgate.net The scan rate (the speed at which the potential is swept) can be varied to study the kinetics of the electron transfer and the stability of the generated radical ions. rsc.org

Table 1: Example Parameters for Cyclic Voltammetry of Benzimidazole Derivatives

Parameter Typical Value/Condition Significance
Analyte Concentration 1.0 - 5.0 mM Ensures measurable current response. researchgate.net
Supporting Electrolyte 0.1 M TBAPF₆ or NaClO₄ Provides conductivity to the solution. nih.govrsc.org
Solvent Acetonitrile (B52724) (CH₃CN) Dissolves the analyte and electrolyte. researchgate.netrsc.org
Working Electrode Platinum (Pt) disk Surface for the redox reaction. researchgate.net

| Scan Rate (ν) | 20 - 200 mV/s | Affects the shape of the CV curve and reveals kinetic information. nih.govrsc.org |

This table presents typical experimental conditions based on studies of related benzimidazole compounds and is illustrative for this compound complexes.

Investigation of Redox Properties and Stability in Electrochemical Systems

The redox properties of a material describe its tendency to gain or lose electrons. For materials like this compound used in electrochemical systems, these properties, along with stability, are paramount. numberanalytics.commdpi.com The redox potential determines the operating voltage window of a device, while stability dictates its lifetime and reliability. numberanalytics.commdpi.com

A redox shuttle is a molecule that can exist in multiple oxidation states and facilitates electron transfer, enhancing reaction kinetics and stability in systems like batteries. numberanalytics.com While not a shuttle itself, the principles apply to the redox-active this compound moiety within a larger system. Its ability to be repeatedly oxidized and reduced without degradation is a key measure of its electrochemical stability. numberanalytics.commdpi.com

Factors influencing redox properties and stability include:

Molecular Structure : The inherent electronic structure of the benzimidazole ring and the influence of substituents. frontiersin.org

Electrolyte Composition : The solvent and salt can interact with the redox species, affecting their stability. mdpi.com

Operating Conditions : The potential range and temperature can induce degradation if they exceed the material's stability limits. mdpi.com

The investigation of these properties often involves long-term cycling experiments where the material is subjected to thousands of charge-discharge cycles. mdpi.com Techniques like spectroelectrochemistry, which combines spectroscopy with electrochemical measurements, can provide real-time information on the structural changes of the molecule during redox processes, helping to identify degradation pathways. nih.gov A stable material will maintain its redox characteristics over many cycles, ensuring consistent performance in an electronic device. numberanalytics.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-decyl-4,7-dibromobenzimidazole
2,5-bis(trimethylstannyl)thiophene
Acetonitrile
Methanol
Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆)

Exploration of Biological Activities and Structure Activity Relationships Sar for Benzimidazole Derivatives Relevant to 1 Decylbenzimidazole

In Vitro Investigations of Cellular Interactions

The initial assessment of the anticancer potential of benzimidazole (B57391) derivatives typically involves in vitro studies using cultured human cancer cell lines. These assays are crucial for determining a compound's ability to inhibit cell growth and for elucidating the structure-activity relationships (SAR) that govern its potency.

Cytotoxicity Assessment Methodologies in Cell Lines (e.g., MTT Assay)

A fundamental step in evaluating the potential of novel therapeutic agents is the assessment of their cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely utilized colorimetric method for this purpose. scholarsresearchlibrary.comnih.govlodz.pl This technique provides a quantitative measure of cellular viability and is frequently employed in the initial screening of potential chemotherapeutic drugs. nih.gov

The principle of the MTT assay is based on the metabolic activity of living cells. nih.gov Viable cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan (B1609692) product. acgpubs.orgmdpi.com This conversion occurs only in metabolically active cells. scholarsresearchlibrary.com The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. acgpubs.orgmdpi.com Therefore, a reduction in color intensity in treated cells compared to untreated controls indicates a cytotoxic or anti-proliferative effect. This assay is valued for its simplicity, reliability, and suitability for high-throughput screening. nih.gov

Analysis of Anti-Proliferative Effects in Cellular Models

Numerous studies have demonstrated the significant anti-proliferative activity of N-substituted benzimidazole derivatives against a variety of human cancer cell lines. acgpubs.orgnih.govnih.gov The efficacy of these compounds is profoundly influenced by the nature of the substituent at the N-1 position. acs.org Modifications at this position can alter the compound's lipophilicity, which in turn affects its ability to penetrate cellular membranes and interact with intracellular targets. acs.org

Structure-activity relationship (SAR) studies have provided insights into the role of N-1 alkyl chains, which are directly relevant to 1-Decylbenzimidazole. Research on certain series of azole derivatives has shown that increasing the length of a linear carbon chain can enhance cytotoxic effects. waocp.com This suggests that the ten-carbon decyl group in this compound could contribute significantly to its lipophilicity and, consequently, its potential anti-proliferative activity. For instance, studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives highlight that substitution at the N-1 position can positively influence chemotherapeutic efficacy. acs.org

The anti-proliferative effects of benzimidazole derivatives have been documented across various cancer types. The table below presents data from a study on fluoro-substituted benzimidazole derivatives, illustrating their cytotoxic potency against several human cancer cell lines.

CompoundSubstitution PatternA549 (Lung) IC₅₀ (µM)A375 (Melanoma) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
ORT14 para-fluoro0.3540.1770.3540.177
ORT15 ortho-fluoro0.3540.1770.1770.354
MTX (Standard) -0.7070.7070.7070.707
Data sourced from a study on fluoro-substituted benzimidazoles, demonstrating their anti-proliferative activity. IC₅₀ is the concentration required to inhibit 50% of cell growth. acgpubs.org

These findings indicate that specific substitutions on the benzimidazole scaffold can yield compounds with potent anti-proliferative activity, often superior to standard chemotherapeutic agents like methotrexate. acgpubs.org

Biochemical Target Identification and Mechanistic Studies (General Benzimidazole Research)

The broad anticancer activity of the benzimidazole class stems from its ability to interact with multiple biological targets. biotech-asia.org Research has identified several key enzymes and cellular pathways that are modulated by these compounds, leading to the inhibition of cancer cell growth and survival.

Enzyme Inhibition Studies (e.g., Topoisomerases, Histone Deacetylases)

Benzimidazole derivatives have been identified as potent inhibitors of several enzymes that are critical for cancer cell proliferation and survival. researchgate.net

Topoisomerases: These nuclear enzymes are essential for processes involving DNA, such as replication and transcription, by resolving topological challenges in the DNA structure. esisresearch.org Many benzimidazole derivatives function as topoisomerase I or II inhibitors. nih.govresearchgate.net By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of the DNA strand, which leads to the accumulation of DNA breaks and ultimately triggers apoptotic cell death. nih.gov

Histone Deacetylases (HDACs): HDACs are key epigenetic regulators that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. rsc.org Dysregulation of HDAC activity is common in cancer. Certain benzimidazole derivatives act as HDAC inhibitors, promoting histone hyperacetylation, which alters the expression of genes involved in cell cycle control and apoptosis, thereby exerting anticancer effects. rsc.orgnih.gov

Exploration of Potential Biological Mechanisms of Action in Related Compounds

The anticancer effects of benzimidazole derivatives are exerted through a variety of mechanisms that disrupt the growth, multiplication, and survival of cancer cells. biotech-asia.org Beyond direct enzyme inhibition, these compounds can interfere with fundamental cellular processes.

A primary mechanism for many benzimidazoles is the disruption of microtubule polymerization. nih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By binding to tubulin, the protein subunit of microtubules, these compounds inhibit its polymerization, which arrests the cell cycle in the G2/M phase and induces apoptosis. researchgate.netnih.gov

Furthermore, benzimidazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondria-dependent) and extrinsic pathways. nih.govresearchgate.net They can also modulate key oncogenic signaling pathways, such as PI3K/AKT and MAPK, which are crucial for cancer cell survival and proliferation. biotech-asia.org Other reported mechanisms include DNA intercalation and the inhibition of angiogenesis (the formation of new blood vessels). nih.govbiotech-asia.org This multi-targeted nature is a significant reason why the benzimidazole scaffold is considered a "privileged structure" in the development of new anticancer agents. biotech-asia.orgnih.gov

Emerging Research Avenues and Future Perspectives for 1 Decylbenzimidazole

Development of Novel and Sustainable Synthetic Methodologies

The future of 1-decylbenzimidazole synthesis lies in the adoption of green and sustainable chemistry principles. su.senumberanalytics.com Current research is geared towards minimizing waste, reducing energy consumption, and utilizing renewable resources and less toxic reagents. numberanalytics.com

Key strategies in this area include:

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. numberanalytics.com

Green Solvents: Replacing traditional volatile and toxic organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.com

Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts like enzymes, to drive reactions under milder conditions. numberanalytics.com Enzymes, in particular, offer high selectivity, which can reduce the need for extensive purification steps. numberanalytics.com

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single procedure to improve efficiency and reduce waste. researchgate.net

Recent advancements in organoautocatalysis, where a product of the reaction acts as a catalyst for its own formation, present an exciting avenue for the synthesis of related nitrogen-containing heterocyclic compounds. fau.eu This approach can lead to highly efficient, atom-economic reactions at room temperature without the need for external, and often expensive or toxic, metal or enzyme catalysts. fau.eu The development of such methodologies for this compound would represent a significant step towards a more sustainable chemical industry. nih.gov

Advanced Characterization Techniques for Complex Multi-component Systems

To fully understand the behavior of this compound in various applications, particularly within complex mixtures or as part of functional materials, researchers are turning to a suite of advanced characterization techniques. atriainnovation.com These methods provide detailed insights into the structural, morphological, chemical, and mechanical properties of materials at various scales. numberanalytics.comimperial.ac.uk

Some of the key advanced techniques and their applications include:

Technique Information Provided Relevance to this compound Systems
Small-Angle X-ray Scattering (SAXS) Provides information on the size, shape, and distribution of nanostructures. numberanalytics.comCan be used to study the dispersion and arrangement of this compound-based molecules in nanocomposites or self-assembled systems. numberanalytics.com
Wide-Angle X-ray Scattering (WAXS) Reveals details about the crystalline structure and molecular packing of materials. numberanalytics.comUseful for determining the solid-state arrangement of this compound and its derivatives. numberanalytics.com
Atomic Force Microscopy (AFM) Generates high-resolution images of surface topography and measures mechanical properties. numberanalytics.comEnables the visualization of surfaces functionalized with this compound and the study of its influence on surface properties. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about molecular structure and dynamics. numberanalytics.comdergipark.org.trEssential for confirming the structure of newly synthesized this compound derivatives and studying their interactions in solution. dergipark.org.trresearchgate.net
X-ray Absorption Spectroscopy (XAS) Offers insights into the local electronic and geometric structure of specific elements. mdpi.comCan be used to probe the coordination environment of metal ions in complexes with this compound. mdpi.com
Digital Image Correlation (DIC) A non-contact optical method for measuring full-field strain and displacement. dantecdynamics.comApplicable for characterizing the mechanical performance of materials incorporating this compound. dantecdynamics.com

The combination of these techniques allows for a comprehensive understanding of how this compound influences the properties of multi-component systems, which is crucial for the design of new and improved materials. epfl.ch

Expansion into Underexplored Material Science Applications

The unique molecular structure of this compound, featuring a polar benzimidazole (B57391) head and a nonpolar decyl tail, makes it a promising candidate for a variety of material science applications that are yet to be fully explored. case.eduidu.ac.id

Emerging areas of interest include:

Smart Materials: These materials can respond to external stimuli such as heat, light, or pH. The tunable nature of the benzimidazole moiety could be exploited to create this compound-based smart materials for sensors or actuators. case.edu

Nanomaterials and Nanotechnology: The self-assembly properties of this compound could be harnessed to create well-defined nanostructures. case.edu These could find use in drug delivery, catalysis, or as components in electronic devices. For instance, its derivatives could be used to functionalize nanoparticles, creating tailored surface properties. epfl.ch

Biomaterials: The benzimidazole core is a common motif in biologically active molecules. dergipark.org.tr This suggests that this compound could be explored for applications in biomaterials and tissue engineering, such as in the creation of biocompatible coatings for medical devices or as a component in drug-eluting scaffolds. numberanalytics.comcase.edu

Functional Surfaces and Interfaces: The ability of this compound to modify surface properties could be applied to the development of anti-corrosion coatings, lubrication layers, or surfaces with specific wetting characteristics. imperial.ac.ukuni-stuttgart.de

Organic Electronics: The electronic properties of the benzimidazole ring system suggest potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). imperial.ac.uk The decyl chain can influence solubility and film-forming properties, which are critical for device fabrication.

Further research in these areas could lead to the development of novel high-performance materials with tailored functionalities based on the this compound scaffold.

Deeper Mechanistic Understanding of Molecular Interactions in Diverse Environments

A fundamental understanding of the non-covalent interactions involving this compound is key to predicting and controlling its behavior in different chemical and biological systems. The interplay of hydrophobic interactions from the decyl chain and potential hydrogen bonding, π-π stacking, and coordination from the benzimidazole ring dictates its self-assembly, solubility, and binding properties.

Future research in this area will focus on:

Solvent Effects: Systematically studying how the nature of the solvent medium influences the aggregation behavior and conformational preferences of this compound.

Host-Guest Chemistry: Investigating the encapsulation of guest molecules within self-assembled structures of this compound derivatives, which could have applications in sensing and controlled release.

Interactions with Biomolecules: Elucidating the binding mechanisms of this compound with proteins and nucleic acids to inform the design of new therapeutic agents or probes.

Metal Ion Coordination: A study of this compound (dbim) copper(II) complexes formed during solvent extraction predicted that it forms both mono- and binuclear complexes with copper(II). lidsen.com Further investigation into the coordination chemistry with a wider range of metal ions could lead to new catalysts or functional materials. lidsen.com

Surface Interactions: Characterizing the adsorption and orientation of this compound on different solid surfaces to better understand its role in corrosion inhibition and surface modification.

By combining experimental techniques like spectroscopy and calorimetry with computational methods, a more detailed picture of the molecular forces at play can be achieved.

Integration of Predictive Computational Models with Experimental Validation

Computational modeling has become an indispensable tool in modern chemical research, offering the potential to accelerate the discovery and optimization of new molecules and materials. nih.gov In the context of this compound, integrating predictive computational models with experimental validation can provide significant advantages. darpa.mil

Key areas where this integrated approach can be applied include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. lshtm.ac.uk QSAR can be used to predict the properties of new this compound derivatives, guiding synthetic efforts towards compounds with desired characteristics. nih.gov The process involves generating models using machine learning algorithms and validating them through cross-validation protocols to ensure their predictive power. lshtm.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or at an interface. This can help in understanding self-assembly processes, conformational changes, and interactions with other molecules.

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to predict the electronic structure, geometry, and reactivity of molecules. researchgate.net It has been used to predict the structures and spectra of this compound-copper(II) complexes. lidsen.com Future DFT studies can be employed to design new derivatives with specific electronic or optical properties.

Predicting Drug-Drug Interactions: Computational methods based on molecular structural similarity can be used to predict potential interactions between drugs. nih.gov Such models could be applied to this compound-based compounds to anticipate potential adverse effects early in the development process. nih.gov

By using computational models to screen virtual libraries of compounds and to generate hypotheses about their behavior, experimental work can be more focused and efficient, ultimately leading to a faster realization of the potential of this compound and its derivatives. darpa.mil

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-decylbenzimidazole (dbim) relevant to its role as a metal extractant?

  • Methodological Answer : Dbim's lipophilic decyl chain enhances solubility in organic solvents (e.g., toluene), facilitating metal ion extraction from aqueous phases. Its benzimidazole moiety acts as a Lewis base, coordinating with transition metals like Cu(II). Key properties include its UV-Vis absorption bands (252–273 nm), which shift upon protonation or metal binding, enabling spectral monitoring of extraction dynamics . Acid-base equilibria in aqueous solutions (e.g., HCl transfer) further influence its extraction efficiency, requiring pH-controlled experimental setups .

Q. How does chloride ion concentration ([Cl⁻]) modulate copper(II) extraction efficiency using dbim?

  • Methodological Answer : At [Cl⁻] ≥ 0.9 mol dm⁻³, dbim forms binuclear Cu(II) complexes (e.g., [Cu₂Cl₄(dbim)₂]) with square planar geometry, maximizing extraction efficiency. Lower [Cl⁻] (<0.9 mol dm⁻³) promotes mononuclear complexes ([CuCl₂(dbim)₃]) or chloride-free species ([Cu(dbim)₄]Cl₂), depending on the [dbim]/[Cu(II)] ratio. Researchers should titrate [Cl⁻] systematically and correlate it with UV-Vis spectral changes (e.g., absorbance at 258 nm) to optimize extraction conditions .

Q. What analytical techniques are critical for confirming the purity and structural identity of dbim-metal complexes?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Track absorption bands (250–274 nm) to detect ligand-to-metal charge transfer (LMCT) transitions and confirm complex formation .
  • DFT/TD-DFT Calculations : Validate experimental spectra by simulating electronic transitions and comparing computed vs. observed λmax values .
  • Elemental Analysis : Verify stoichiometry (e.g., Cu:Cl:dbim ratios) in precipitated complexes.
  • Experimental Reproducibility : Follow standardized protocols for solvent purity, molar ratios, and agitation time to ensure consistency .

Advanced Research Questions

Q. What experimental and computational approaches resolve ambiguities in the nuclearity and coordination geometry of dbim-Cu(II) complexes?

  • Methodological Answer :

  • Variable-Temperature NMR : Probe dynamic equilibria between mono- and binuclear species in solution.
  • DFT-PCM Modeling : Predict stable geometries (e.g., trigonal bipyramidal vs. square planar) by optimizing Cu(II)-dbim-Cl⁻ bond lengths and angles. Compare computed formation energies to identify dominant species under specific [Cl⁻] and [dbim] conditions .
  • EXAFS/XANES : Directly measure Cu coordination numbers and bond distances in solid-state or solution samples .

Q. How can researchers integrate computational methods (DFT/TD-DFT) with experimental data to resolve structural contradictions?

  • Methodological Answer :

  • Spectral Deconvolution : Use TD-DFT to simulate UV-Vis spectra for hypothesized structures (e.g., [Cu₂Cl₄(dbim)₂] vs. [Cu(dbim)₅]²⁺) and match them to experimental data. Discrepancies in λmax or extinction coefficients indicate overlooked species .
  • Free Energy Landscapes : Calculate relative stabilities of competing complexes at varying [Cl⁻] and pH. For example, binuclear complexes dominate at high [Cl⁻], while five-coordinate species form under ligand excess .

Q. What strategies address contradictory spectral data when characterizing dbim complexes under variable chloride concentrations?

  • Methodological Answer :

  • Controlled Chloride Gradients : Perform extractions at incremental [Cl⁻] (0.1–1.5 mol dm⁻³) while maintaining constant [dbim]/[Cu(II)] ratios. Monitor spectral shifts to identify isosbestic points, indicating equilibrium between species .
  • Multivariate Analysis : Apply principal component analysis (PCA) to UV-Vis datasets to disentangle overlapping absorption bands from coexisting complexes .

Q. How can extraction parameters be systematically varied to modulate the coordination environment of Cu(II) in dbim complexes?

  • Methodological Answer :

  • Molar Ratio ([dbim]/[Cu(II)]) : At ratios ≥4:1, ligand-rich environments favor five-coordinate species ([Cu(dbim)₅]²⁺). At 1:1 ratios, chloride-rich media stabilize binuclear complexes .
  • Solvent Polarity : Use non-polar solvents (e.g., toluene) to favor neutral complexes (e.g., [Cu₂Cl₄(dbim)₂]), while polar solvents may stabilize charged species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.